Cas no 2233594-66-4 (3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine)

3-(2-Isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine is a versatile heterocyclic compound featuring both pyrrolopyridine and isocyanide functional groups. Its unique structure makes it valuable in organic synthesis, particularly in multicomponent reactions and metal-catalyzed transformations. The isocyanoethyl group enhances reactivity, enabling efficient incorporation into complex molecular frameworks, while the pyrrolopyridine core offers potential for pharmaceutical and material science applications. This compound is particularly useful in the development of bioactive molecules and coordination chemistry due to its dual functionality. High purity and stability under standard handling conditions ensure reliable performance in research and industrial processes. Its synthetic flexibility makes it a preferred intermediate for advanced chemical synthesis.
3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine structure
2233594-66-4 structure
商品名:3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine
CAS番号:2233594-66-4
MF:C10H9N3
メガワット:171.198561429977
CID:5902639
PubChem ID:83481227

3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 化学的及び物理的性質

名前と識別子

    • 3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine
    • 2233594-66-4
    • EN300-1761357
    • 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
    • インチ: 1S/C10H9N3/c1-11-6-4-8-7-13-10-9(8)3-2-5-12-10/h2-3,5,7H,4,6H2,(H,12,13)
    • InChIKey: RTHKXAKNRREASW-UHFFFAOYSA-N
    • ほほえんだ: N1C=C(CC[N+]#[C-])C2=CC=CN=C12

計算された属性

  • せいみつぶんしりょう: 171.079647300g/mol
  • どういたいしつりょう: 171.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761357-0.25g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
0.25g
$1183.0 2023-09-20
Enamine
EN300-1761357-2.5g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
2.5g
$2520.0 2023-09-20
Enamine
EN300-1761357-0.1g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
0.1g
$1131.0 2023-09-20
Enamine
EN300-1761357-0.5g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
0.5g
$1234.0 2023-09-20
Enamine
EN300-1761357-5.0g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
5g
$3728.0 2023-06-03
Enamine
EN300-1761357-1.0g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
1g
$1286.0 2023-06-03
Enamine
EN300-1761357-1g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
1g
$1286.0 2023-09-20
Enamine
EN300-1761357-10g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
10g
$5528.0 2023-09-20
Enamine
EN300-1761357-0.05g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
0.05g
$1080.0 2023-09-20
Enamine
EN300-1761357-10.0g
3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine
2233594-66-4
10g
$5528.0 2023-06-03

3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridine 関連文献

3-(2-isocyanoethyl)-1H-pyrrolo2,3-bpyridineに関する追加情報

Professional Introduction to 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2233594-66-4)

3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine, identified by the CAS number 2233594-66-4, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the pyrrole-pyridine class, a structural motif known for its broad range of biological activities and potential therapeutic applications. The unique combination of a pyrrole ring fused with a pyridine ring, coupled with the presence of an isocyanoethyl substituent, makes this molecule a versatile scaffold for drug discovery and development.

The isocyanoethyl functional group in 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine introduces reactivity that can be exploited in various synthetic transformations, enabling the construction of more complex molecular architectures. This feature has made it a valuable intermediate in the synthesis of peptidomimetics and other bioactive molecules. The compound's ability to participate in nucleophilic addition reactions allows for the facile introduction of diverse side chains, which can modulate its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential applications in treating various diseases. Among these, 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine has emerged as a promising candidate due to its unique structural features. The pyrrole-pyridine core is a well-known pharmacophore found in many bioactive natural products and synthetic drugs. For instance, it has been reported that derivatives of this scaffold exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways.

One of the most intriguing aspects of 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine is its potential role in modulating immune responses. Recent studies have demonstrated that compounds with similar structural motifs can interact with immune cells and influence their function. Specifically, the isocyanoethyl group can be used to link this molecule to peptides or proteins that target specific immune receptors. This approach has shown promise in preclinical models for treating autoimmune diseases and infections.

The synthesis of 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isocyanoethyl group is particularly sensitive and often requires anhydrous conditions to prevent unwanted side reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and yield of these transformations. These methods are critical for producing sufficient quantities of the compound for further biological evaluation.

In terms of biological activity, 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives have shown potential in several therapeutic areas. For example, studies have indicated that certain analogs of this compound can inhibit the activity of kinases involved in cancer progression. The pyrrole-pyridine core interacts with the ATP-binding site of these enzymes, disrupting their function and potentially leading to antitumor effects. Additionally, the isocyanoethyl group can be modified to enhance solubility or target specific tissues, improving drug delivery and efficacy.

The development of computational tools for predicting molecular properties has also played a crucial role in optimizing derivatives of 3-(2-isocyanoethyl)-1H-pyrrolo[2,3-b]pyridine. Molecular modeling techniques allow researchers to simulate interactions between this compound and biological targets at an atomic level. This information helps guide the design of new analogs with improved pharmacokinetic profiles and reduced toxicity. Such high-throughput virtual screening methods have significantly accelerated the drug discovery process.

Another area where 3-(2-isicyanoethyl)-1H-pyrrolo[2,3-b]pyridine shows promise is in the treatment of neurological disorders. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing therapies targeting central nervous system diseases. Preliminary studies have suggested that derivatives of this scaffold can modulate neurotransmitter release and receptor activity. These findings are particularly exciting given the increasing prevalence of neurodegenerative diseases worldwide.

The future direction of research on 3-(2-isicyanoethyl)-1H-pyrrolo[2,3-b]pyridine will likely focus on expanding its therapeutic applications through structural optimization and clinical investigation. Collaborative efforts between synthetic chemists and biologists will be essential for translating laboratory findings into effective treatments for patients. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a critical role in developing next-generation therapeutics.

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